4-Fluoro-2-(1-methylcyclohexyl)phenol
Description
Properties
Molecular Formula |
C13H17FO |
|---|---|
Molecular Weight |
208.27 g/mol |
IUPAC Name |
4-fluoro-2-(1-methylcyclohexyl)phenol |
InChI |
InChI=1S/C13H17FO/c1-13(7-3-2-4-8-13)11-9-10(14)5-6-12(11)15/h5-6,9,15H,2-4,7-8H2,1H3 |
InChI Key |
CAGHXVSLLBBSDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)C2=C(C=CC(=C2)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural features and properties of 4-Fluoro-2-(1-methylcyclohexyl)phenol and its analogs:
Steric and Electronic Effects
- This compound: The bulky 1-methylcyclohexyl group reduces reactivity in electrophilic substitution reactions but enhances lipophilicity, making it suitable for hydrophobic environments .
- 4-Fluoro-2-(trifluoromethyl)phenol: The -CF₃ group increases acidity (pKa ~7–8) due to strong electron withdrawal, contrasting with the target compound’s moderate acidity .
- 4-Fluoro-2-[(3-methylphenyl)iminomethyl]phenol: The iminomethyl group enables chelation with metals (e.g., Re, Tc), forming stable N,O-bidentate complexes for radiopharmaceuticals .
Coordination Chemistry
- The target compound’s methylcyclohexyl group may hinder coordination compared to 2-piperidinomethyl-4-(1-methylcyclohexyl)phenol (AP2), which efficiently forms Cu(II), Co(II), and Ni(II) complexes at pH 4.2–6.8 .
Crystallographic and Stability Data
- 4-Fluoro-2-[(3-methylphenyl)iminomethyl]phenol: Crystallizes in a monoclinic system (space group P21/c) with near-planar aromatic rings (dihedral angle = 9.28°) stabilized by intramolecular O–H···N hydrogen bonds .
- Dimeric analogs (CAS 77-62-3) : Exhibit a 3D network stabilized by weak C–H···O/F interactions, enhancing thermal stability .
Preparation Methods
Friedel-Crafts Alkylation of Fluorophenols
The Friedel-Crafts reaction is a cornerstone for introducing alkyl/aryl groups to aromatic rings. For 4-fluoro-2-(1-methylcyclohexyl)phenol, two approaches dominate:
Direct Alkylation of 4-Fluorophenol
Procedure (adapted from US4990687A):
-
Substrates : 4-Fluorophenol and 1-methylcyclohexanol (or 1-methylcyclohexyl chloride).
-
Catalyst : Acidic zeolites (e.g., H-Y zeolite) or AlCl₃.
-
Conditions :
-
Solvent: Toluene or dichloroethane.
-
Temperature: 90–100°C.
-
Molar ratio (phenol:alkylating agent): 1:1.3–1.8.
-
Mechanism :
-
The alkylating agent (e.g., 1-methylcyclohexanol) forms a carbocation intermediate under acidic conditions.
-
Electrophilic substitution occurs at the ortho position relative to the hydroxyl group due to the fluorine’s meta-directing effect.
Yield : 60–78% (optimized via zeolite catalysts to minimize polyalkylation).
Acylation-Followed-Reduction (CN110903176A ):
-
Step 1 : Friedel-Crafts acylation of m-fluorotoluene with trichloroacetyl chloride (AlCl₃ catalyst) to form 2,2,2-trichloro-1-(4-fluoro-2-methylphenyl)ethanone.
-
Step 2 : Hydrolysis under basic conditions (NaOH/H₂O) to yield 4-fluoro-2-methylbenzoic acid.
-
Step 3 : Reduction of the carboxylic acid to the alcohol (LiAlH₄), followed by dehydration and hydrogenation to install the cyclohexyl group.
Challenges :
Cross-Coupling Reactions
Transition-metal-catalyzed couplings enable precise C–C bond formation.
Suzuki-Miyaura Coupling
Procedure :
-
Substrates : 2-Bromo-4-fluorophenol and 1-methylcyclohexylboronic acid.
-
Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
-
Base : K₂CO₃ or Cs₂CO₃.
-
Solvent : DMF/H₂O or THF.
Yield : 45–65% (limited by boronic acid availability and competing protodeboronation).
Ullmann Coupling
Procedure :
-
Substrates : 2-Iodo-4-fluorophenol and 1-methylcyclohexylmagnesium bromide.
-
Catalyst : CuI/1,10-phenanthroline.
-
Solvent : DMSO or DMF.
Diazoization-Fluorination
-
Step 1 : Nitration of 2-(1-methylcyclohexyl)phenol to introduce a nitro group at the para position.
-
Step 2 : Diazotization (NaNO₂/H₂SO₄) followed by Balz-Schiemann fluorination (HF or KF).
Yield : 55–70% (harsh conditions risk cyclohexyl group degradation).
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | AlCl₃/H-Y zeolite | 60–78 | Scalable, cost-effective | Isomer separation, polyalkylation |
| Suzuki Coupling | Pd(PPh₃)₄ | 45–65 | Regioselective, mild conditions | Expensive catalysts, boronic acid synthesis |
| Ullmann Coupling | CuI/phenanthroline | 50–70 | Tolerates steric bulk | Anhydrous conditions, slow kinetics |
| Diazoization-Fluorination | H₂SO₄/HF | 55–70 | Direct fluorination | Hazardous reagents, side reactions |
Optimization Strategies
Catalyst Design
Solvent Effects
Q & A
Q. What are the optimal synthetic routes for 4-Fluoro-2-(1-methylcyclohexyl)phenol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves refluxing precursors like fluorinated phenolic derivatives with 1-methylcyclohexyl-containing reagents under Schlenk conditions (inert atmosphere). For example, analogous compounds (e.g., 4-Fluoro-2-[(3-methylphenyl)imino-methyl]phenol) are synthesized by reacting 5-fluorosalicylaldehyde with m-toluidine in methanol at 80°C for 3 hours, achieving yields >80% after recrystallization . Key parameters include:
| Parameter | Condition |
|---|---|
| Solvent | Methanol |
| Temperature | 80°C |
| Reaction Time | 3 hours |
| Yield | 82.1% |
Optimization involves adjusting stoichiometry, solvent polarity, and temperature to enhance regioselectivity and reduce side reactions.
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?
- Methodological Answer : X-ray crystallography (e.g., SHELXL ) reveals planar aromatic systems with intramolecular hydrogen bonds (O–H···N) and weak C–H···F/O interactions. For structurally similar compounds, dihedral angles between aromatic rings range from 9.28° to 88.01°, indicating conformational flexibility . Key crystallographic data includes:
| Parameter | Value |
|---|---|
| Space Group | P 1 |
| Dihedral Angle (Ar–Ar) | 9.28°–88.01° |
| Hydrogen Bonds | O1–H1···N1 (1.85 Å) |
Stabilization arises from π-stacking and van der Waals interactions involving the methylcyclohexyl group.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : NMR identifies fluorine environments (δ ≈ -110 ppm for para-F). NMR resolves phenolic -OH (~8.5 ppm) and methylcyclohexyl protons (1.2–2.0 ppm) .
- IR : Stretching vibrations for O–H (3200–3600 cm) and C–F (1100–1250 cm) confirm functional groups.
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 238.15).
Advanced Research Questions
Q. How does the methylcyclohexyl substituent influence metal coordination chemistry in this compound derivatives?
- Methodological Answer : The bulky methylcyclohexyl group sterically hinders metal coordination, favoring monodentate over polydentate binding. Studies on analogous ligands (e.g., 2-piperidinomethyl-4-(1-methylcyclohexyl)phenol) show high extraction efficiency (98.4–99.6%) for Cu(II), Co(II), and Ni(II) at pH 4.2–6.8, attributed to the hydrophobic cyclohexyl moiety enhancing phase transfer . Key findings:
| Metal Ion | Extraction Efficiency (%) | Optimal pH |
|---|---|---|
| Cu(II) | 99.6 | 6.8 |
| Co(II) | 98.4 | 5.5 |
| Ni(II) | 99.1 | 4.2 |
Coordination is confirmed via UV-Vis (d-d transitions) and cyclic voltammetry.
Q. What computational methods are used to model the electronic and steric effects of this compound in supramolecular assemblies?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO-LUMO gaps ≈ 4.5 eV) and electrostatic potential surfaces, highlighting nucleophilic regions at the phenolic oxygen. Molecular docking studies (AutoDock Vina) assess interactions with biological targets (e.g., enzymes), revealing binding affinities (ΔG ≈ -8.2 kcal/mol) via hydrogen bonding with the fluorine atom .
Q. How do solvent polarity and pH affect the tautomeric equilibrium of this compound?
- Methodological Answer : UV-Vis and NMR titrations in DMSO/water mixtures show keto-enol tautomerism. At pH < 5, the enol form dominates (λ = 320 nm), while the keto form prevails at pH > 8 (λ = 290 nm). Solvent polarity stabilizes the enol tautomer (ΔG = -2.3 kJ/mol in DMSO vs. -1.5 kJ/mol in methanol) due to enhanced hydrogen bonding .
Data Contradictions and Resolution
Q. Conflicting reports exist on the regioselectivity of electrophilic substitution in this compound. How can these discrepancies be resolved?
- Methodological Answer : Contradictions arise from varying directing effects of substituents. Meta/para ratios in nitration reactions depend on the methylcyclohexyl group’s steric bulk. Experimental resolution involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
